

Spectroscopic comparison of "Methyl morpholine-2-carboxylate" isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl morpholine-2-carboxylate*

Cat. No.: *B157579*

[Get Quote](#)

A Spectroscopic Comparison of **Methyl Morpholine-2-carboxylate** Isomers

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a comparative spectroscopic analysis of the enantiomers of **methyl morpholine-2-carboxylate**: **(R)-methyl morpholine-2-carboxylate** and **(S)-methyl morpholine-2-carboxylate**. As enantiomers, these molecules exhibit identical spectroscopic properties under achiral conditions. Differentiation requires specific chiral techniques. This document summarizes the expected ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for these isomers and provides detailed experimental protocols.

Data Presentation

The following tables summarize the expected quantitative data for the isomers of **methyl morpholine-2-carboxylate**. It is important to note that as enantiomers, the (R) and (S) isomers will have identical spectra in an achiral solvent. The provided ^1H NMR data is for the hydrochloride salts, which may cause slight variations in chemical shifts compared to the free base.

Table 1: ^1H NMR Spectroscopic Data of **Methyl Morpholine-2-carboxylate** Isomers (as HCl salts)

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-2	4.2 - 4.4	dd	J = 10, 4
H-3ax	3.0 - 3.2	dt	J = 12, 10
H-3eq	4.0 - 4.2	dd	J = 12, 4
H-5ax	2.8 - 3.0	dt	J = 12, 10
H-5eq	3.8 - 4.0	dd	J = 12, 4
H-6ax	3.6 - 3.8	m	
H-6eq	3.9 - 4.1	m	
NH	9.0 - 10.0 (as HCl salt)	br s	
OCH ₃	3.7 - 3.8	s	

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The data for the (R)- and (S)- isomers are identical in an achiral medium. Data is based on typical values for similar morpholine structures and available spectra for the hydrochloride salts.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data of **Methyl Morpholine-2-carboxylate** Isomers

Carbon	Expected Chemical Shift (ppm)
C=O	170 - 172
C-2	75 - 77
C-3	45 - 47
C-5	44 - 46
C-6	66 - 68
OCH ₃	52 - 53

Note: As enantiomers, the (R) and (S) isomers will have identical ^{13}C NMR spectra in an achiral solvent. The chemical shifts are estimated based on general values for morpholine derivatives.

Table 3: Key IR Absorption Bands for **Methyl Morpholine-2-carboxylate**

Functional Group	Vibrational Mode	Expected Wavenumber (cm $^{-1}$)
N-H	Stretch	3300 - 3500
C-H	Stretch (aliphatic)	2850 - 3000
C=O	Stretch (ester)	1735 - 1750
C-O	Stretch (ether)	1080 - 1150
C-O	Stretch (ester)	1200 - 1300

Note: The IR spectra of the (R) and (S) enantiomers are identical.

Table 4: Mass Spectrometry Data for **Methyl Morpholine-2-carboxylate**

Parameter	Value
Molecular Formula	C ₆ H ₁₁ NO ₃
Molecular Weight	145.16 g/mol
Expected [M+H] $^{+}$	146.0817
Key Fragmentation Ion	m/z = 86 (loss of COOCH ₃)

Note: The mass spectra of the (R) and (S) enantiomers are identical.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

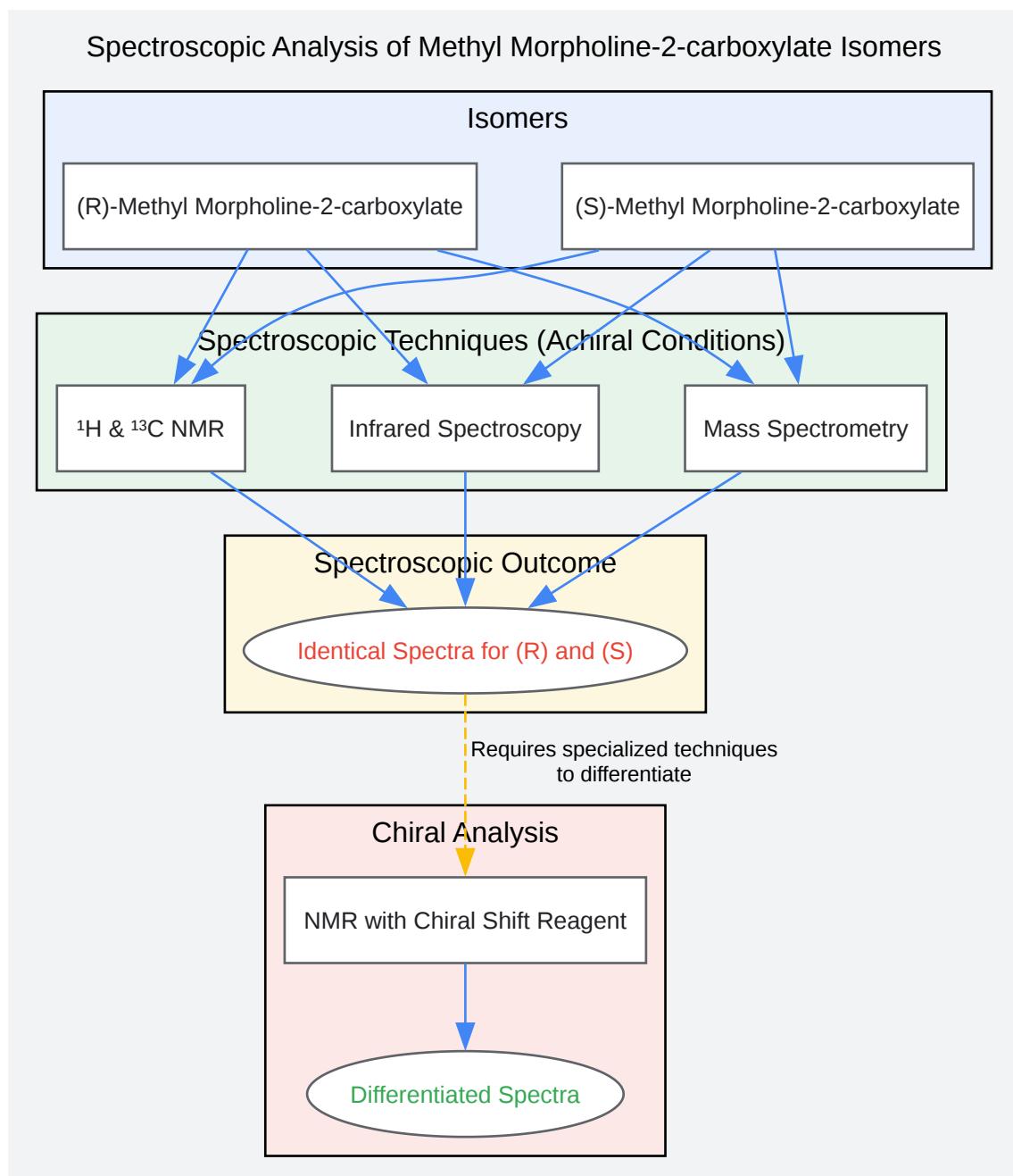
- Sample Preparation: Dissolve 5-10 mg of the **methyl morpholine-2-carboxylate** isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of

solvent may depend on the sample's solubility (free base vs. HCl salt).

- Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.
- Chiral NMR Analysis (for enantiomeric differentiation):
 - Add a chiral solvating agent or a chiral shift reagent (e.g., a lanthanide-based complex) to the NMR sample of the racemic mixture.
 - Acquire the ^1H NMR spectrum and observe the splitting of signals corresponding to the two enantiomers.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or methanol).
 - Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the sample.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.


- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[\[2\]](#)
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for this type of molecule.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data.

Visualization

The following diagram illustrates the relationship between the isomers of **methyl morpholine-2-carboxylate** and their spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Isomer analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-methyl morpholine-2-carboxylate hydrochloride(1417789-45-7) 1H NMR [m.chemicalbook.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic comparison of "Methyl morpholine-2-carboxylate" isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157579#spectroscopic-comparison-of-methyl-morpholine-2-carboxylate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com